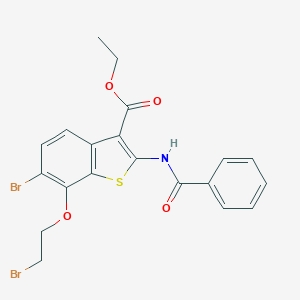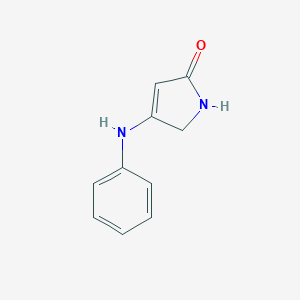
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate, also known as BBR 3464, is a novel anti-cancer agent that has shown promising results in preclinical studies. BBR 3464 belongs to the class of benzothiophene derivatives and has a unique mechanism of action that makes it different from other anti-cancer drugs.
Mécanisme D'action
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 exerts its anti-cancer effects by binding to DNA and inducing DNA damage. Unlike other anti-cancer drugs that target rapidly dividing cells, this compound 3464 targets both dividing and non-dividing cells. This compound 3464 binds to DNA in a sequence-specific manner and induces DNA cross-linking, which leads to the formation of DNA adducts. These DNA adducts interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
This compound 3464 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound 3464 has also been shown to modulate the expression of various genes involved in cancer progression. In addition, this compound 3464 has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has several advantages for lab experiments. It is a potent anti-cancer agent that has shown promising results in preclinical studies. This compound 3464 has a unique mechanism of action that makes it different from other anti-cancer drugs. However, this compound 3464 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods. In addition, this compound 3464 is highly reactive and can form adducts with other molecules, which can complicate its use in experiments.
Orientations Futures
There are several future directions for the research on Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464. One direction is the development of new analogs of this compound 3464 that have improved properties, such as increased potency and selectivity. Another direction is the development of new delivery methods for this compound 3464, such as nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, the clinical development of this compound 3464 as an anti-cancer drug is a promising direction for future research.
Méthodes De Synthèse
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 is synthesized using a multi-step process that involves the reaction of 2-bromoethanol with 2-mercaptobenzothiazole, followed by the reaction of the resulting product with 2-bromobenzoic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. This compound 3464 has also been shown to be effective against cancer cells that are resistant to other anti-cancer drugs. The unique mechanism of action of this compound 3464 makes it a promising candidate for the development of new anti-cancer drugs.
Propriétés
Formule moléculaire |
C20H17Br2NO4S |
|---|---|
Poids moléculaire |
527.2 g/mol |
Nom IUPAC |
ethyl 2-benzamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Br2NO4S/c1-2-26-20(25)15-13-8-9-14(22)16(27-11-10-21)17(13)28-19(15)23-18(24)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,23,24) |
Clé InChI |
XLTNTXSFQBOFDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![5,5,10-Trimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273609.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![2-[(3-Oxo-3,4-dihydro-2-quinoxalinyl)methylene]malononitrile](/img/structure/B273614.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B273622.png)



![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)